![molecular formula C16H14N2O3S2 B2874675 N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide CAS No. 896282-60-3](/img/structure/B2874675.png)
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide is a chemical compound with potential applications in scientific research. This compound is of interest to researchers due to its unique properties and potential for use in various fields of study.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been used in the synthesis of new Thiazolidin-4-one derivatives, which have shown promising antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs .
Anticancer Activity
Derivatives of the compound have shown anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . This suggests that the compound could be used in the development of new anticancer drugs .
Regulation of Cell Cycle and Apoptosis
The compound has been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This means it could potentially be used in treatments that aim to regulate cell growth and death .
Antidiabetic Activity
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which can be synthesized from the compound, have been evaluated for their in vivo antidiabetic activity . This suggests potential applications in the treatment of diabetes .
Synthesis of Biologically Active Structures
The compound can be used as a precursor for generating biologically active structures, such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . This makes it a valuable tool in the synthesis of a wide range of biologically active compounds .
Multicomponent Reactions (MCRs)
The compound can be used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This makes it a valuable tool in the synthesis of complex molecules .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation . These targets play a crucial role in Alzheimer’s disease (AD), where AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, and Aβ 1-42 is a peptide that forms plaques in the brains of AD patients .
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their function. For instance, by binding to AChE, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of this neurotransmitter . Similarly, by binding to Aβ 1-42, it prevents the aggregation of this peptide, thereby reducing plaque formation .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. This can potentially improve cognitive function in AD patients . The inhibition of Aβ 1-42 aggregation can prevent plaque formation, one of the pathological hallmarks of AD .
Pharmacokinetics
Similar compounds have been shown to exhibit low toxicity and are capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells . This suggests that these compounds may have good bioavailability and are likely to be well-tolerated.
Result of Action
The molecular and cellular effects of the compound’s action include an increase in acetylcholine levels, enhancement of cholinergic neurotransmission, and a reduction in Aβ 1-42 aggregation . These effects can potentially lead to improved cognitive function and a reduction in plaque formation in AD patients .
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-17-14-7-6-12(9-15(14)22-10)18-16(19)11-4-3-5-13(8-11)23(2,20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPYAQGZCLZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

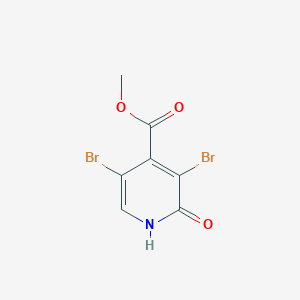

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2874596.png)

![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)

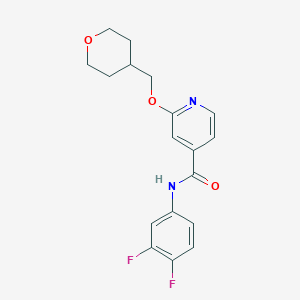
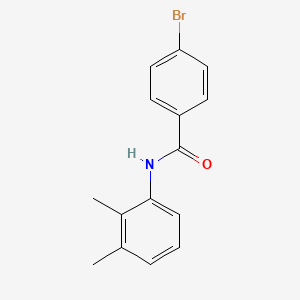
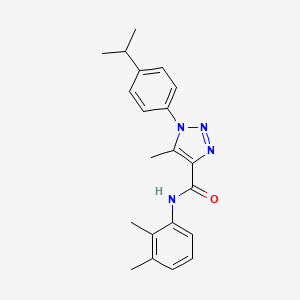

![N1-(1-phenylethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2874606.png)

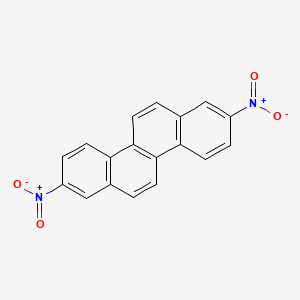
![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)